Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF
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Overview
Description
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 3 (SSTR3) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality and quantity. The process is carefully monitored to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the compound’s conformation.
Substitution: Substitution reactions can modify specific amino acid residues, altering the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include modified analogs of this compound with altered biological activity and stability .
Scientific Research Applications
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction between somatostatin analogs and their receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to the endocrine system, such as acromegaly and neuroendocrine tumors.
Mechanism of Action
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Des-AA1,2,5,12,13-[D-Trp8]SRIF
- Des-AA1,2,4,12,13-[D-Trp8]SRIF
- Des-AA1,2,4,5,12,13-[D-2Nal8]-somatostatin-14
Uniqueness
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which confer high affinity and selectivity for SSTR3. This makes it a valuable tool for studying somatostatin receptor function and developing targeted therapies .
Properties
Molecular Formula |
C50H59N9O8S2 |
---|---|
Molecular Weight |
978.2 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-7,16,19-tribenzyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C50H59N9O8S2/c51-23-13-12-22-38-45(61)56-41(26-33-18-8-3-9-19-33)48(64)59-43(50(66)67)30-69-68-29-36(52)44(60)55-39(24-31-14-4-1-5-15-31)46(62)57-40(25-32-16-6-2-7-17-32)47(63)58-42(49(65)54-38)27-34-28-53-37-21-11-10-20-35(34)37/h1-11,14-21,28,36,38-43,53H,12-13,22-27,29-30,51-52H2,(H,54,65)(H,55,60)(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,66,67)/t36-,38+,39-,40+,41+,42+,43+/m1/s1 |
InChI Key |
NQJATBPHPBJDPZ-CEDQUOLKSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N |
Origin of Product |
United States |
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